molecular formula C20H12N4O6 B428223 2,3-Bis(2-nitrophenoxy)quinoxaline

2,3-Bis(2-nitrophenoxy)quinoxaline

Cat. No.: B428223
M. Wt: 404.3g/mol
InChI Key: HUOROSFGGGRAMS-UHFFFAOYSA-N
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Description

2,3-Bis(2-nitrophenoxy)quinoxaline: is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in material science . The structure of this compound consists of a quinoxaline core substituted with two 2-nitrophenoxy groups at the 2 and 3 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(2-nitrophenoxy)quinoxaline typically involves the condensation of 1,2-diamines with 1,2-diketones. This reaction can be catalyzed by various catalysts such as titanium silicate-1, molecular iodine, cerium ammonium nitrate, and others . The reaction is usually carried out in solvents like methanol or ethanol at room temperature or under reflux conditions .

Industrial Production Methods: Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry approaches. These methods include solvent-free reactions, use of alternate reaction media (e.g., water, ionic liquids), and microwave-assisted synthesis . These approaches aim to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(2-nitrophenoxy)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOMe), potassium carbonate (K2CO3).

Major Products Formed:

    Oxidation: 2,3-Bis{2-aminophenoxy}quinoxaline.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the substituent used.

Comparison with Similar Compounds

  • 2,3-Bis(phenylamino)quinoxaline
  • 2,3-Bis(2-hydroxy-2-phenyl)ethenylquinoxaline
  • 2,3-Dichloroquinoxaline

Comparison: 2,3-Bis(2-nitrophenoxy)quinoxaline is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The presence of nitro groups also allows for various chemical modifications, making it a versatile compound for synthetic chemistry .

Properties

Molecular Formula

C20H12N4O6

Molecular Weight

404.3g/mol

IUPAC Name

2,3-bis(2-nitrophenoxy)quinoxaline

InChI

InChI=1S/C20H12N4O6/c25-23(26)15-9-3-5-11-17(15)29-19-20(22-14-8-2-1-7-13(14)21-19)30-18-12-6-4-10-16(18)24(27)28/h1-12H

InChI Key

HUOROSFGGGRAMS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)OC3=CC=CC=C3[N+](=O)[O-])OC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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